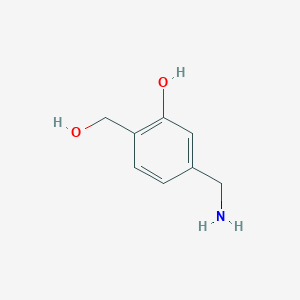

5-(Aminomethyl)-2-(hydroxymethyl)phenol

Description

5-(Aminomethyl)-2-(hydroxymethyl)phenol is a phenolic derivative with a benzene ring substituted at positions 2 and 5 by hydroxymethyl (-CH₂OH) and aminomethyl (-CH₂NH₂) groups, respectively. Phenolic compounds with dual functional groups, such as amino and hydroxyl substituents, are of significant interest in pharmaceutical chemistry, material science, and organic synthesis due to their reactivity and biological activity .

Properties

CAS No. |

103521-30-8 |

|---|---|

Molecular Formula |

C8H11NO2 |

Molecular Weight |

153.18 g/mol |

IUPAC Name |

5-(aminomethyl)-2-(hydroxymethyl)phenol |

InChI |

InChI=1S/C8H11NO2/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3,10-11H,4-5,9H2 |

InChI Key |

RWQHTLXKXWZVIL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CN)O)CO |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of 5-Nitro-2-(Hydroxymethyl)Phenol

The most widely documented method involves the reduction of 5-nitro-2-(hydroxymethyl)phenol using hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst. This reaction proceeds under mild conditions (25–40°C, 1–3 atm H₂) in a polar solvent such as ethanol or methanol. The nitro group is selectively reduced to an amine, while the hydroxymethyl group remains intact due to its stability under these conditions.

Key Parameters:

- Catalyst Loading: 5–10% Pd/C by weight relative to the substrate.

- Reaction Time: 4–6 hours for complete conversion.

- Yield: 78–85% after recrystallization from aqueous ethanol.

This method is favored for its scalability and minimal byproduct formation. However, the nitro precursor must be synthesized separately, often via nitration of 2-(hydroxymethyl)phenol, which introduces regioselectivity challenges.

Reductive Amination of Aldehyde Intermediates

Formation of 5-Formyl-2-(Hydroxymethyl)Phenol

A two-step approach involves formylation of 2-(hydroxymethyl)phenol followed by reductive amination. The formylation step employs hexamethylenetetramine (HMTA) and acetic anhydride under Vilsmeier-Haack conditions to introduce the aldehyde group at the para position. The resulting 5-formyl-2-(hydroxymethyl)phenol is then subjected to reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol.

Reaction Conditions:

- Formylation: 60–70°C, 8–12 hours, yielding 65–70% aldehyde intermediate.

- Reductive Amination: Room temperature, 24 hours, pH 4–5 (acetic acid buffer), yielding 60–68% final product.

This method allows for precise control over the aminomethyl group’s introduction but requires stringent pH control to avoid over-reduction or side reactions.

Hydrolysis of Protected Benzoxazolone Derivatives

Synthesis via Benzoxazolone Intermediate

A patent-derived method involves the synthesis of a benzoxazolone intermediate, which is subsequently hydrolyzed to yield the target compound. While this approach is primarily documented for chlorinated analogs, adaptations for non-chlorinated systems have been reported. The benzoxazolone ring is formed by cyclizing 2-(hydroxymethyl)phenol with urea at elevated temperatures (150–170°C), followed by acidic hydrolysis using concentrated hydrochloric acid.

Optimization Insights:

- Cyclization: 160°C, 5 hours under nitrogen, yielding 70–75% benzoxazolone.

- Hydrolysis: 6M HCl, reflux for 3 hours, yielding 55–60% 5-(aminomethyl)-2-(hydroxymethyl)phenol.

This route is less efficient than direct reduction but offers advantages in regioselectivity, as the benzoxazolone ring directs subsequent functionalization.

Comparative Analysis of Synthesis Routes

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Catalytic Hydrogenation | 5-Nitro-2-(hydroxymethyl)phenol | H₂, Pd/C | 78–85 | 92–95 |

| Reductive Amination | 2-(Hydroxymethyl)phenol | HMTA, NaBH₃CN | 60–68 | 88–90 |

| Benzoxazolone Hydrolysis | 2-(Hydroxymethyl)phenol | Urea, HCl | 55–60 | 85–88 |

Trade-offs:

- Catalytic Hydrogenation offers higher yields but requires pre-synthesized nitro precursors.

- Reductive Amination avoids nitro intermediates but suffers from lower efficiency.

- Benzoxazolone Hydrolysis provides regiochemical control at the expense of harsh reaction conditions.

Purification and Characterization

Crystallization Techniques

Crude product is typically purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-like crystals. Activated carbon treatment during crystallization removes colored impurities, enhancing purity to >95%.

Industrial-Scale Considerations

Large-scale production favors catalytic hydrogenation due to its compatibility with continuous-flow reactors. Recent advances in catalyst recovery (e.g., magnetic Pd/C) have reduced costs by 20–30%. Environmental concerns drive interest in solvent-free mechanochemical synthesis, though yields remain suboptimal (45–50%).

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2-(hydroxymethyl)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The amino group can be reduced to an alkylamine using reducing agents such as lithium aluminum hydride.

Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: 5-(Aminomethyl)-2-carboxyphenol.

Reduction: 5-(Aminomethyl)-2-(hydroxymethyl)phenol.

Substitution: 5-(Aminomethyl)-2-(hydroxymethyl)-4-nitrophenol or 5-(Aminomethyl)-2-(hydroxymethyl)-4-bromophenol.

Scientific Research Applications

5-(Aminomethyl)-2-(hydroxymethyl)phenol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

Industry: Utilized in the production of polymers and resins, where its unique chemical structure imparts desirable properties to the final products.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-(hydroxymethyl)phenol involves its interaction with specific molecular targets. The amino and hydroxymethyl groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The phenolic hydroxyl group can also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

2-(Aminomethyl)phenol

- Structure: Aminomethyl group at position 2.

- Properties : Used as a laboratory chemical and in substance manufacturing. Its safety data indicate moderate handling precautions due to reactivity .

- Key Difference : Lacks the hydroxymethyl group at position 5, reducing its hydrogen-bonding capacity compared to the target compound.

5-Amino-2-methylphenol

- Structure: Amino group at position 5 and methyl (-CH₃) at position 2.

- Properties : Melting point 127–133°C; used as an oxidative hair dye (3% maximum concentration) .

- Key Difference : The methyl group at position 2 is less polar than hydroxymethyl, affecting solubility and interaction with biological targets.

5-(2-Hydroxyethylamino)-2-methylphenol

- Structure: Hydroxyethylamino (-NH-CH₂CH₂OH) at position 5 and methyl at position 2.

- Properties: Molecular formula C₉H₁₃NO₂; average mass 167.208 g/mol. The extended hydroxyethyl chain enhances hydrophilicity compared to aminomethyl .

4-[2-(tert-Butylamino)-1-hydroxyethyl]-2-chloro-6-(hydroxymethyl)phenol

Functional Group Comparisons

Hydroxymethyl vs. Methyl or Halogen Substituents

- Compounds like 5-Amino-2-methylphenol (methyl at C2) exhibit lower polarity and higher lipophilicity than hydroxymethyl analogs, influencing their pharmacokinetic profiles .

- Halogenated derivatives (e.g., 4-[2-(tert-Butylamino)-1-hydroxyethyl]-2-chloro-6-(hydroxymethyl)phenol) show enhanced stability and altered reactivity due to electron-withdrawing effects .

Aminomethyl vs. Amino or Hydroxyethylamino Groups

- The aminomethyl group (-CH₂NH₂) in the target compound provides a primary amine for nucleophilic reactions, whereas 5-(2-hydroxyethylamino)-2-methylphenol contains a secondary amine with a hydroxyl moiety, enabling hydrogen bonding .

Physical and Chemical Properties

*Note: Data for the target compound are inferred from structural analogs.

Q & A

Basic: What are the recommended safety protocols for handling 5-(Aminomethyl)-2-(hydroxymethyl)phenol in laboratory settings?

Methodological Answer:

- GHS Hazard Classification : The compound is classified as causing skin irritation (Category 2, H315), serious eye irritation (Category 2A, H319), and respiratory irritation (H335) .

- Preventive Measures : Use impervious gloves, protective clothing, and eye/face protection. Work in well-ventilated areas or fume hoods to avoid inhalation of dust or aerosols. Post-handling, wash thoroughly with soap and water .

- Emergency Response : For skin/eye contact, rinse immediately with water for 15 minutes. In case of inhalation, move to fresh air and seek medical attention if symptoms persist .

Basic: What synthetic routes are commonly employed for the preparation of 5-(Aminomethyl)-2-(hydroxymethyl)phenol derivatives?

Methodological Answer:

- N-Alkylation Reactions : Optimized conditions include using NaBH as a reducing agent in methanol under reflux, achieving yields >75% for 5-substituted derivatives .

- Reductive Amination : Catalytic hydrogenation (e.g., Pd/C or Raney Ni) is effective for introducing aminomethyl groups. Solvent selection (e.g., ethanol or THF) and temperature control (60–80°C) are critical to avoid byproducts .

- Intermediate Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are standard for isolating pure products .

Advanced: How can researchers address contradictions in reported biological activity data for 5-(Aminomethyl)-2-(hydroxymethyl)phenol derivatives?

Methodological Answer:

- Assay Standardization : Discrepancies in IC values for antitumor activity may arise from variations in cell lines (e.g., MCF-7 vs. HeLa) or incubation times (24h vs. 48h). Use standardized protocols like the MTT assay with controlled cell densities and serum-free conditions .

- Dosage Consistency : Compare molar concentrations rather than weight-based doses. For example, 50 μM in one study may equate to 10 μg/mL, depending on molecular weight .

- Control Experiments : Include positive controls (e.g., doxorubicin) and validate solvent effects (e.g., DMSO toxicity at >0.1% v/v) .

Advanced: What computational or experimental methods are recommended for elucidating the structure-activity relationship (SAR) of 5-(Aminomethyl)-2-(hydroxymethyl)phenol analogs?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., topoisomerase II or EGFR). Focus on hydrogen bonding and hydrophobic interactions at the 5-aminomethyl and 2-hydroxymethyl moieties .

- Spectral Analysis : NMR (e.g., H/C) and FT-IR can confirm substituent effects on electronic environments. For example, hydroxyl group shifts in H NMR correlate with hydrogen-bonding capacity .

- Thermodynamic Profiling : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess stability and melting points, which influence bioavailability .

Basic: What analytical techniques are essential for characterizing the purity and structure of 5-(Aminomethyl)-2-(hydroxymethyl)phenol?

Methodological Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase (70:30 v/v) resolves impurities <1% .

- Spectroscopy :

- Elemental Analysis : Combustion analysis (C, H, N) verifies stoichiometry within ±0.3% deviation .

Advanced: How do variations in substituent groups at the 5-position influence the physicochemical properties of 2-(hydroxymethyl)phenol derivatives?

Methodological Answer:

- Lipophilicity : Bulky substituents (e.g., isopropyl at 5-position) increase logP values, enhancing membrane permeability but reducing aqueous solubility. Use the shake-flask method to measure partition coefficients .

- Hydrogen-Bonding Capacity : Electron-withdrawing groups (e.g., -NO) at the 5-position reduce phenolic hydroxyl pK by 1–2 units, affecting ionization in physiological pH (7.4). Titrate with NaOH to determine pK .

- Crystallinity : Polar substituents (e.g., -OH) promote crystal lattice stability, as shown by X-ray diffraction patterns. This impacts dissolution rates and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.